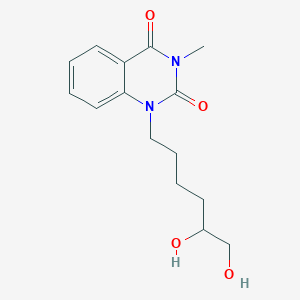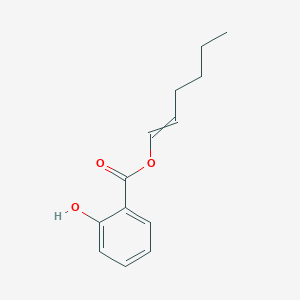
1-Bromo-2-(dimethoxymethyl)cyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(dimethoxymethyl)cyclohex-1-ene is an organic compound with the molecular formula C9H15BrO2. It is a derivative of cyclohexene, where a bromine atom and a dimethoxymethyl group are attached to the cyclohexene ring. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) for the bromination step, which selectively brominates the allylic position of cyclohexene . The subsequent introduction of the dimethoxymethyl group can be achieved through a reaction with formaldehyde dimethyl acetal under acidic conditions .
Industrial Production Methods
While specific industrial production methods for 1-Bromo-2-(dimethoxymethyl)cyclohex-1-ene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-(dimethoxymethyl)cyclohex-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Elimination Reactions: The compound can undergo elimination reactions to form cyclohexadienes.
Oxidation Reactions: The dimethoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, alkoxide ions, and amines are common nucleophiles used in substitution reactions.
Bases: Strong bases like potassium tert-butoxide are used in elimination reactions.
Oxidizing Agents: Potassium permanganate and chromium trioxide are used for oxidation reactions.
Major Products
Substitution: Formation of alcohols or ethers.
Elimination: Formation of cyclohexadienes.
Oxidation: Formation of aldehydes or carboxylic acids.
Applications De Recherche Scientifique
1-Bromo-2-(dimethoxymethyl)cyclohex-1-ene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development due to its reactivity and ability to form various derivatives.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(dimethoxymethyl)cyclohex-1-ene involves its reactivity towards nucleophiles and bases. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The dimethoxymethyl group can undergo oxidation, leading to the formation of reactive intermediates that can further react with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-(bromomethyl)cyclohexene: Similar structure but with two bromine atoms.
1-Bromo-2-(methoxymethyl)cyclohexene: Similar structure but with one methoxy group.
Uniqueness
1-Bromo-2-(dimethoxymethyl)cyclohex-1-ene is unique due to the presence of both a bromine atom and a dimethoxymethyl group. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
138690-67-2 |
|---|---|
Formule moléculaire |
C9H15BrO2 |
Poids moléculaire |
235.12 g/mol |
Nom IUPAC |
1-bromo-2-(dimethoxymethyl)cyclohexene |
InChI |
InChI=1S/C9H15BrO2/c1-11-9(12-2)7-5-3-4-6-8(7)10/h9H,3-6H2,1-2H3 |
Clé InChI |
JINGOBJRFNFEOT-UHFFFAOYSA-N |
SMILES canonique |
COC(C1=C(CCCC1)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


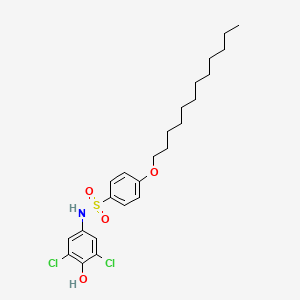
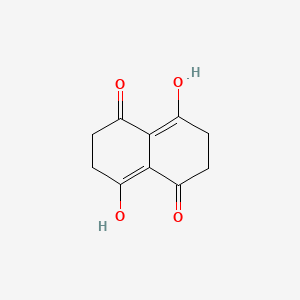
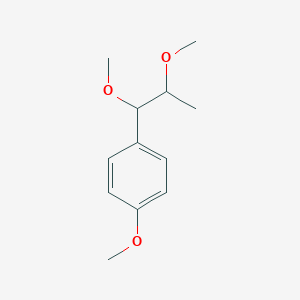

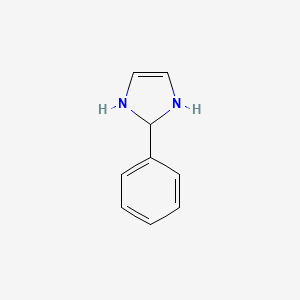
![4-[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]butan-1-amine](/img/structure/B14264429.png)
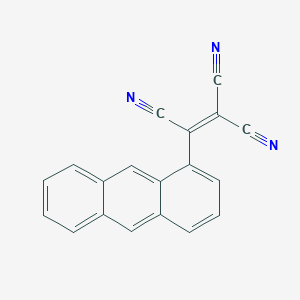
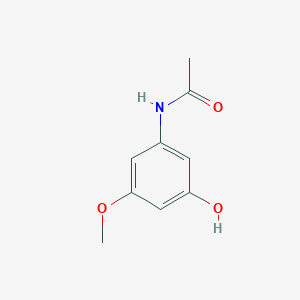
![2-[4-[4-[4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy]but-2-enoxy]phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B14264440.png)
![5-{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-3-nitrophenyl}-1H-imidazole](/img/structure/B14264447.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(2-ethoxyphenyl)-1,3,4-oxadiazole]](/img/structure/B14264457.png)

